REACTION_SMILES
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[CH2:3]([CH3:4])[O:5][C:6](=[O:7])[c:8]1[nH:9][c:10]([CH2:13][CH2:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:11][cH:12]1.[CH3:22][OH:23].[Na+:2].[OH-:1]>>[O:5]=[C:6]([OH:7])[c:8]1[nH:9][c:10]([CH2:13][CH2:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:11][cH:12]1
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Name
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CCOC(=O)c1ccc(CCCc2ccccc2)[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(CCCc2ccccc2)[nH]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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O=C(O)c1ccc(CCCc2ccccc2)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |